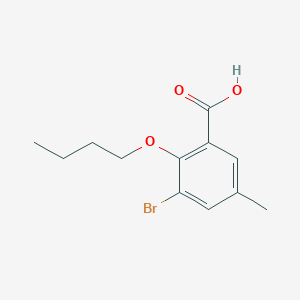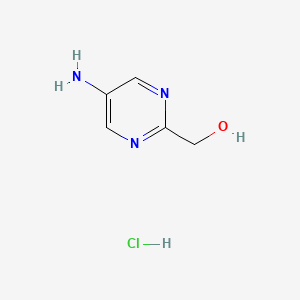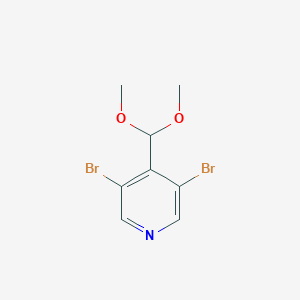
3-Bromo-2-butoxy-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-butoxy-5-methylbenzoic acid is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrO3/c1-3-4-5-16-11-9 (12 (14)15)6-8 (2)7-10 (11)13/h6-7H,3-5H2,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Mécanisme D'action
The mechanism of action of 3-Bromo-2-butoxy-5-methylbenzoic acidtoxy-5-methylbenzoic acid is not well understood. It is believed to act as a reagent in the synthesis of organic compounds, as a catalyst in organic transformations, and as a source of bromine in the synthesis of other brominated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2-butoxy-5-methylbenzoic acidtoxy-5-methylbenzoic acid are not well understood. It is not known to be toxic or to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-2-butoxy-5-methylbenzoic acidtoxy-5-methylbenzoic acid in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its versatility in a variety of applications. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
For research involving 3-Bromo-2-butoxy-5-methylbenzoic acidtoxy-5-methylbenzoic acidtoxy-5-methylbenzoic acid include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in a wide range of scientific research areas. Additionally, research could focus on developing new synthesis methods and improving the solubility of this compound in aqueous solutions. Other potential directions for research include exploring its use as a catalyst in organic transformations and its potential use as a drug delivery system.
Méthodes De Synthèse
3-Bromo-2-butoxy-5-methylbenzoic acidtoxy-5-methylbenzoic acid can be synthesized from the reaction of 2-butoxy-5-methylbenzoic acid and bromine in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is a white, crystalline solid.
Applications De Recherche Scientifique
3-Bromo-2-butoxy-5-methylbenzoic acidtoxy-5-methylbenzoic acid is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in organic transformations. In addition, it is used in the synthesis of other brominated compounds, such as brominated polyethylene and brominated polypropylene.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2-butoxy-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJGLAFTLRFUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)









